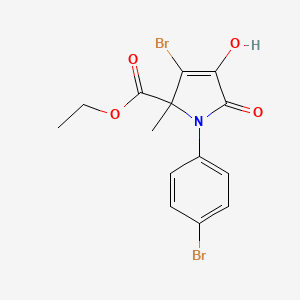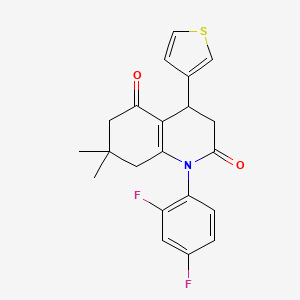
ethyl 3-bromo-1-(4-bromophenyl)-4-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-bromo-1-(4-bromophenyl)-4-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate is a complex organic compound with significant potential in various fields of scientific research. This compound features a pyrrole ring substituted with bromine atoms, a hydroxy group, and an ethyl ester group, making it a versatile molecule for chemical synthesis and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-bromo-1-(4-bromophenyl)-4-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by cyclization and esterification reactions. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts like Lewis acids to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and cyclization processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as column chromatography, can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-bromo-1-(4-bromophenyl)-4-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The bromine atoms can be reduced to hydrogen atoms under suitable conditions.
Substitution: The bromine atoms can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a de-brominated pyrrole derivative.
Substitution: Formation of various substituted pyrrole derivatives with different functional groups.
Applications De Recherche Scientifique
Ethyl 3-bromo-1-(4-bromophenyl)-4-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of ethyl 3-bromo-1-(4-bromophenyl)-4-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of bromine atoms and the hydroxy group can enhance its binding affinity and specificity towards certain biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-bromo-1-(4-chlorophenyl)-4-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate
- Ethyl 3-bromo-1-(4-fluorophenyl)-4-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate
- Ethyl 3-bromo-1-(4-methylphenyl)-4-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate
Uniqueness
Ethyl 3-bromo-1-(4-bromophenyl)-4-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate is unique due to the presence of two bromine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of bromine atoms with the hydroxy and ester groups provides a distinct chemical profile that can be leveraged for various synthetic and research applications.
Propriétés
Formule moléculaire |
C14H13Br2NO4 |
|---|---|
Poids moléculaire |
419.06 g/mol |
Nom IUPAC |
ethyl 3-bromo-1-(4-bromophenyl)-4-hydroxy-2-methyl-5-oxopyrrole-2-carboxylate |
InChI |
InChI=1S/C14H13Br2NO4/c1-3-21-13(20)14(2)11(16)10(18)12(19)17(14)9-6-4-8(15)5-7-9/h4-7,18H,3H2,1-2H3 |
Clé InChI |
VQQMGUCZBRHKOO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(C(=C(C(=O)N1C2=CC=C(C=C2)Br)O)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)(4-fluorophenyl)methanone](/img/structure/B15005102.png)
amino}acetamide](/img/structure/B15005104.png)
![7-[Chloro(difluoro)methyl]-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15005111.png)
![7-(2,4-dimethoxyphenyl)-10,10-dimethyl-7,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(9H)-one](/img/structure/B15005118.png)
![9,9-dimethyl-12-(naphthalen-1-yl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B15005132.png)
![4-[(1H-benzimidazol-2-ylmethyl)amino]-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B15005133.png)
![3-amino-N-[(2-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15005140.png)
![4-chloro-N-[1-(4-methylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide](/img/structure/B15005142.png)
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B15005144.png)

![11-(4-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15005154.png)
![6',6'-Dimethyl-2'-(methylsulfanyl)-4-(thiophen-2-YL)-3,4,5',6'-tetrahydro-3'H-spiro[1-benzopyran-2,4'-pyrimidine]-7,8-diol](/img/structure/B15005158.png)
![1-[8-(4-Ethylphenyl)-1-(3-nitrophenyl)-6-phenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-dien-3-yl]ethanone](/img/structure/B15005163.png)
![N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B15005164.png)
